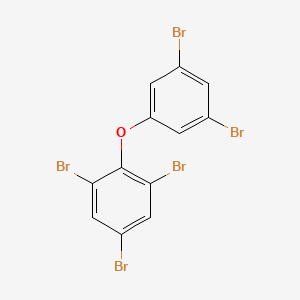

2,3',4,5',6-Pentabromodiphenyl ether

Descripción

Propiedades

IUPAC Name |

1,3,5-tribromo-2-(3,5-dibromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGNVZBJVFDAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879929 | |

| Record name | BDE-121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-81-5 | |

| Record name | 2,3',4,5',6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5',6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD19I1V03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

The synthesis of 2,3’,4,5’,6-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of bromobenzene with brominated phenol under controlled conditions to produce the desired compound . Industrial production methods often involve similar bromination reactions, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

2,3’,4,5’,6-Pentabromodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.

Aplicaciones Científicas De Investigación

Flame Retardants

The primary application of 2,3',4,5',6-pentabromodiphenyl ether has been as a flame retardant in various products:

- Flexible Polyurethane Foam : Used in furniture and automotive seating, where it acts to reduce flammability.

- Textiles : Incorporated into fabrics to enhance fire resistance.

- Electronics : Used in circuit boards and casings to prevent ignition from overheating.

Construction Materials

BDE-100 has been utilized in construction materials such as:

- Insulation Foam : Provides thermal insulation while reducing fire hazards.

- Adhesives and Sealants : Enhances fire resistance in construction applications.

Environmental Concerns

Due to its persistence and potential for bioaccumulation, BDE-100 is classified as a persistent organic pollutant (POP). The compound has been detected in various environmental matrices, including soil, water bodies, and biota. Its usage has raised concerns regarding:

- Toxicity to Aquatic Life : Studies indicate that BDE-100 is highly toxic to aquatic organisms, leading to regulatory scrutiny.

- Human Health Risks : Potential endocrine disruption and neurobehavioral effects have been observed in animal studies.

Regulatory Status

Many countries have initiated bans or restrictions on the use of PBDEs due to their environmental impact and health risks. The Stockholm Convention on Persistent Organic Pollutants has led to the phasing out of many PBDEs, including BDE-100.

Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive method for detecting BDE-100 in environmental samples involves selective pressurized liquid extraction followed by GC-MS analysis. This method allows for the quantification of BDE-100 alongside other brominated flame retardants.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| BDE-100 | 6.95 | 565.6 | 405.6 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is also employed for the analysis of PBDEs in complex matrices such as human breast milk and biological tissues.

Environmental Impact Assessment

A study conducted in Australia assessed the levels of PBDEs, including BDE-100, found significant concentrations in human breast milk samples, indicating bioaccumulation through dietary sources.

Toxicological Studies

Research has shown that exposure to BDE-100 can lead to liver enzyme induction and neurodevelopmental changes in animal models. These findings underscore the need for continued monitoring and regulation.

Mecanismo De Acción

The mechanism of action of 2,3’,4,5’,6-Pentabromodiphenyl ether involves its interaction with biological systems, particularly the endocrine system. It can disrupt hormonal activities by mimicking or blocking hormone receptors, leading to various physiological effects. The compound’s persistence in the environment and bioaccumulation potential further exacerbate its impact .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key differences between BDE-121 and other prominent PBDEs:

Key Observations :

- BDE-47 (tetrabromo) is the most prevalent in human serum (geometric mean: 20.5 ng/g lipid ), while BDE-121 is rarely detected in environmental or biological samples .

- BDE-100 shares a similar molecular weight with BDE-121 but has distinct substitution (2,2',4,4',6), leading to unique metabolic pathways, including hydroxylation at the 2' and 4 positions .

- Ortho bromines in BDE-121 and BDE-100 increase steric hindrance, reducing metabolic clearance compared to non-ortho-substituted congeners like BDE-47 .

Environmental Presence and Bioaccumulation

Toxicological Profiles

- Neurotoxicity: BDE-99 causes permanent neurotoxic effects during neonatal brain development in rodents .

- Metabolism: BDE-100 is metabolized by CYP2B6 into hydroxylated metabolites (e.g., 3-OH-BDE-100), which may exhibit endocrine-disrupting activity .

Regulatory Status

- BDE-47, 99, 100, and 153 are restricted under the Stockholm Convention due to persistence and toxicity .

Q & A

Q. How do recycling practices complicate regulatory compliance for PBDEs?

- Case Study : Recycling of e-waste releases PBDEs into secondary markets, bypassing Stockholm Convention restrictions .

- Policy Gaps : Lack of standardized inventory methods for PBDE stockpiles hinders enforcement .

- Research Needs : Develop non-destructive detection techniques for PBDEs in recycled plastics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.